molecular formula C19H16ClN5O2 B2785123 6-(4-Chlorophenyl)-2-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380085-24-3

6-(4-Chlorophenyl)-2-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one

Cat. No. B2785123
M. Wt: 381.82
InChI Key: SQOHDRALLLBXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would include the IUPAC name, common names, and structural formula.



Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This would involve looking at the compound’s molecular geometry, bond lengths and angles, and other structural features.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity).


Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards.


Future Directions

This would involve speculating on potential future research directions, such as new synthetic methods or applications for the compound.


properties

IUPAC Name

6-(4-chlorophenyl)-2-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-12-8-22-17(9-21-12)19(27)24-10-15(11-24)25-18(26)7-6-16(23-25)13-2-4-14(20)5-3-13/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOHDRALLLBXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.